2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(2-bromophenyl)ethanone;bromide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials chosen and the specific conditions under which the reactions are carried out .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-triazolium ring, for example, is a heterocyclic ring (a ring containing atoms of at least two different elements), which can have interesting chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could participate in acid-base reactions, the bromophenyl group could undergo electrophilic aromatic substitution, and the 1,2,4-triazolium ring could undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amino and oxoethyl groups could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .Mechanism of Action
Without specific context, it’s hard to say what the mechanism of action of this compound would be. If it’s being used as a drug, for example, the mechanism would depend on the specific biological target. The compound could potentially interact with biological molecules through its various functional groups .
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards would depend on the compound’s physical and chemical properties. For example, if the compound is volatile, inhalation could be a risk. If it’s reactive, it could pose a risk of chemical burns .
Future Directions
The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. For example, if the compound has interesting biological activity, it could be studied further as a potential drug. If it has unique physical or chemical properties, it could find use in materials science or other fields .
Properties
IUPAC Name |
2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-(2-bromophenyl)ethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN4O.BrH/c11-9-4-2-1-3-8(9)10(16)5-15-7-14(12)6-13-15;/h1-4,6-7H,5,12H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCYEBNNRMKMJI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN2C=[N+](C=N2)N)Br.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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